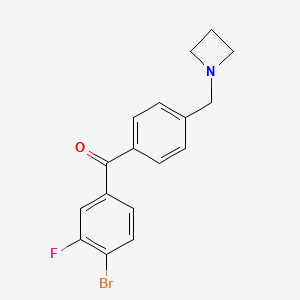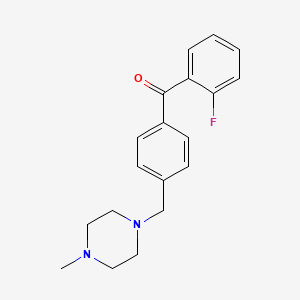
2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C19H21FN2O . It has a molecular weight of 312.4 g/mol.
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” can be represented by the InChI code: 1S/C19H20ClFN2O/c1-22-8-10-23 (11-9-22)13-14-2-4-15 (5-3-14)19 (24)17-7-6-16 (21)12-18 (17)20/h2-7,12H,8-11,13H2,1H3 .科学的研究の応用
Polymer Synthesis and Properties
High molecular weight poly(2,5-benzophenone) derivatives, related to 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been synthesized using nickel-catalyzed coupling polymerization. These polymers are organosoluble, amorphous, and exhibit high thermal stability, with a 5% weight loss temperature above 480 °C. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their ion exchange capacities, water absorption, and proton conductivities, making them potential candidates for proton exchange membranes (Ghassemi & Mcgrath, 2004).
Anti-Cancer Drug Development
Benzophenone derivatives, including those with fluorine substitutions, have shown significant potential in anti-cancer drug development. These compounds exhibit cytotoxic and anti-proliferative effects against various cancer cell lines and have been explored for their anti-angiogenic effects. Structurally similar to 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, these derivatives can interact with cancer-related proteins, inhibiting tumor progression and inducing apoptosis (Mohammed & Khanum, 2018).
Photosensitizing Properties
Benzophenone and its derivatives, including fluorinated variants, are known for their photosensitizing properties. They absorb in the ultraviolet A (UVA) and ultraviolet B (UVB) range, making them useful in studies related to phototoxicity and photochemistry. The effects of molecular changes in the benzophenone molecule, such as fluorination, significantly influence their phototoxic characteristics (Placzek et al., 2013).
Synthesis of HIV-1 Inhibitors
Research on benzophenone-based inhibitors for HIV-1 has highlighted the importance of compounds like 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone. These studies involve the synthesis of benzophenone derivatives, which are potential candidates for developing new treatments for HIV-1 (Wang et al., 2012).
Alzheimer's Disease Research
Fluorinated benzophenone derivatives are being studied for their potential in treating Alzheimer's disease. They target β-secretase and acetylcholinesterase and counteract intracellular ROS formation. Research in this area is focused on optimizing the balance between potency and safety of these compounds (Belluti et al., 2014).
Activation of Aromatic Ketones
Studies on the activation of aromatic ketones, including partially fluorinated aromatic ketones, involve the use of compounds structurally related to 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone. These research efforts focus on understanding the chemical reactions and mechanisms involved in the activation process, which has implications in various fields of organic chemistry (Esteruelas et al., 2003).
特性
IUPAC Name |
(2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-8-16(9-7-15)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZLYAXXZSSPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642984 |
Source


|
| Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-89-6 |
Source


|
| Record name | Methanone, (2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

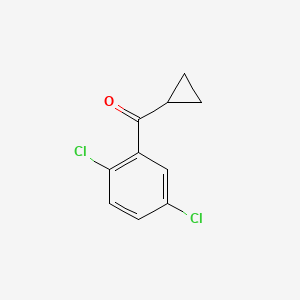
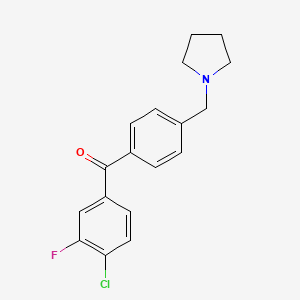
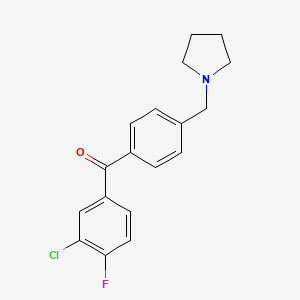
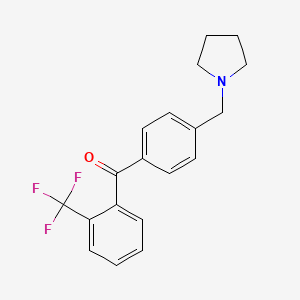
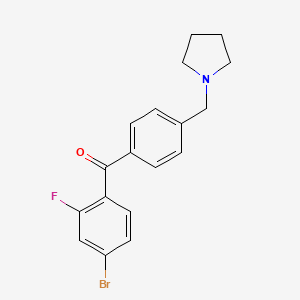
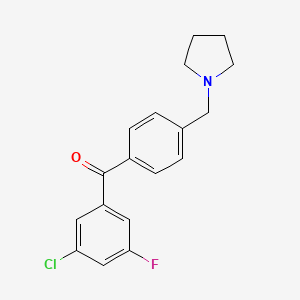
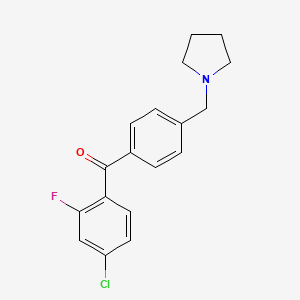
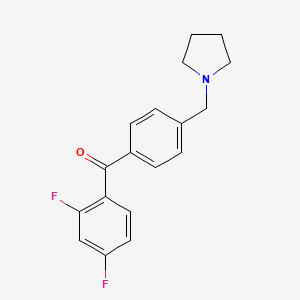
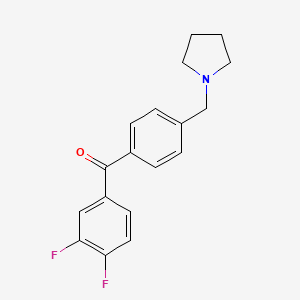
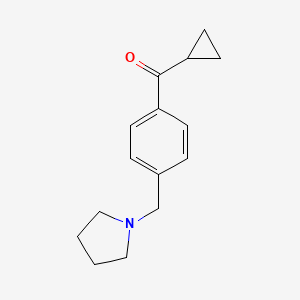
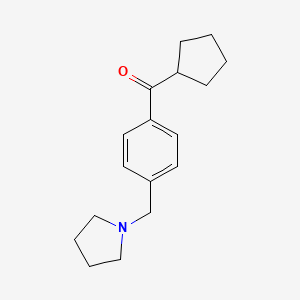
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)
![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)
